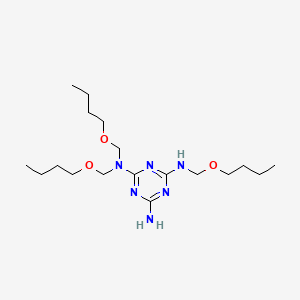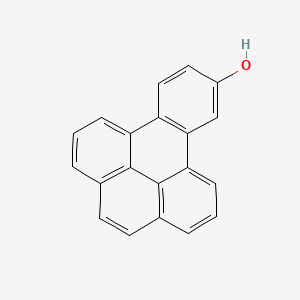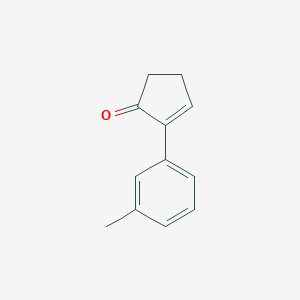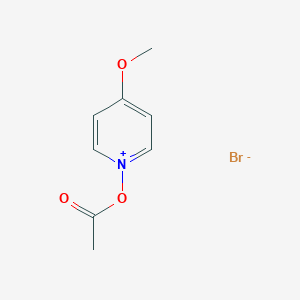
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide is an organic compound that features a pyridinium core substituted with acetyloxy and methoxy groups
Métodos De Preparación
The synthesis of 1-(Acetyloxy)-4-methoxypyridin-1-ium bromide typically involves the reaction of 4-methoxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acetylated product, which is then treated with hydrobromic acid to yield the final bromide salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Acetyloxy)-4-methoxypyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium core can interact with nucleophilic sites on proteins or other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide can be compared with other similar compounds, such as:
1-(Acetyloxy)-4-methylpyridin-1-ium bromide: Similar structure but with a methyl group instead of a methoxy group.
1-(Acetyloxy)-4-chloropyridin-1-ium bromide: Similar structure but with a chloro group instead of a methoxy group.
1-(Acetyloxy)-4-hydroxypyridin-1-ium bromide: Similar structure but with a hydroxy group instead of a methoxy group
Propiedades
| 78378-16-2 | |
Fórmula molecular |
C8H10BrNO3 |
Peso molecular |
248.07 g/mol |
Nombre IUPAC |
(4-methoxypyridin-1-ium-1-yl) acetate;bromide |
InChI |
InChI=1S/C8H10NO3.BrH/c1-7(10)12-9-5-3-8(11-2)4-6-9;/h3-6H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
UUEPNSGWBKZIGY-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[N+]1=CC=C(C=C1)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



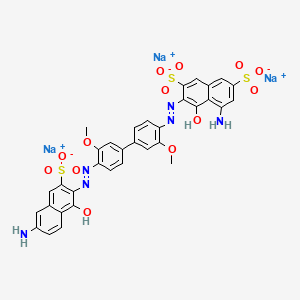
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
